![molecular formula C21H25BrOS B3005011 1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone CAS No. 882749-14-6](/img/structure/B3005011.png)
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone" is a chemical entity that appears to be related to various research areas, including the synthesis of novel compounds with potential applications in photodynamic therapy (PDT) and the study of bromophenols with antioxidant properties. While the exact compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as bromophenyl and sulfanyl are present in the compounds studied within these papers.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of sulfanyl porphyrazines with peripheral 4-bromobenzyl substituents, as mentioned in the first paper, includes photochemical methods and characterizations . Similarly, the synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propanone from 1-bromo-3-(trifluoromethyl)benzene involves a Grignard reaction followed by oxidation, which suggests that the synthesis of the compound might also involve halogenated intermediates and could potentially be synthesized using similar methodologies .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques. For example, X-ray crystallography was used to reveal the self-assembly of sulfanyl porphyrazines into barrel-like cages . This indicates that the compound , with its bromophenyl and sulfanyl groups, may also exhibit interesting structural characteristics that could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactions of bromophenyl and sulfanyl groups have been explored in the context of photodynamic therapy. The sulfanyl porphyrazines synthesized in the first paper were evaluated as sensitizers for PDT, and their photodynamic activities were tested against various cancer cell lines . This suggests that the compound may also have the potential to participate in chemical reactions relevant to biological applications, such as the generation of singlet oxygen for therapeutic purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using methods like fluorescence measurements and the assessment of quantum yields for photosensitized singlet oxygen production . Additionally, the bromophenol isolated from the red alga in the third paper was characterized as an antioxidant based on its ability to scavenge radicals . These findings imply that the compound could also possess unique optical properties and antioxidant capabilities, which could be further investigated using similar analytical techniques.
Applications De Recherche Scientifique
Synthesis and Industrial Applications
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone, while not explicitly mentioned in the available literature, may be structurally and functionally related to compounds discussed in the context of organic synthesis and industrial applications. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the relevance of brominated compounds in pharmaceutical manufacturing. The challenges and innovations in the synthesis process, including the use of safer and more cost-effective methods, highlight the ongoing research in improving industrial processes involving such compounds (Qiu et al., 2009).
Environmental Monitoring and Safety
The compound's brominated structure and potential applications might also align with the monitoring and environmental safety of brominated flame retardants. A review of novel brominated flame retardants, including their occurrence in indoor air, dust, consumer goods, and food, as well as their potential risks, underscores the importance of understanding the environmental impact and health implications of such chemicals (Zuiderveen et al., 2020).
Liquid Crystals and Advanced Materials
Compounds with similar structural elements may also find applications in the field of advanced materials, such as liquid crystals. The study of methylene-linked liquid crystal dimers and their transitional properties, including the occurrence of a twist-bend nematic phase, opens avenues for novel material designs and applications in display technologies (Henderson & Imrie, 2011).
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrOS/c1-13-14(2)16(4)20(17(5)15(13)3)12-24-11-10-21(23)18-6-8-19(22)9-7-18/h6-9H,10-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTKSSGZJNJXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CSCCC(=O)C2=CC=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8,10-Trimethyl-4-(4-(o-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3004929.png)
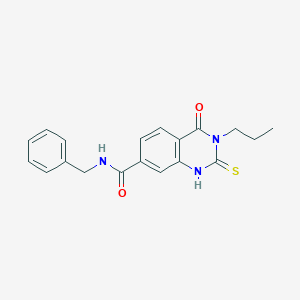
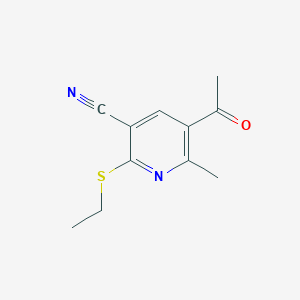
![1-(3,4-Dimethoxyphenethyl)-6-[2-(dimethylamino)vinyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3004934.png)

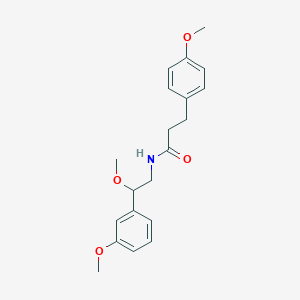

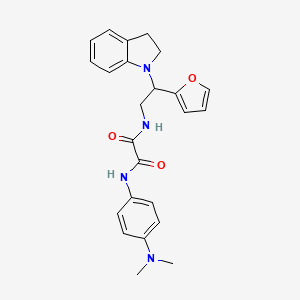
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B3004944.png)
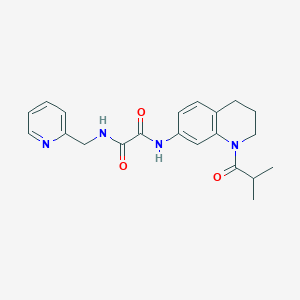
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B3004946.png)
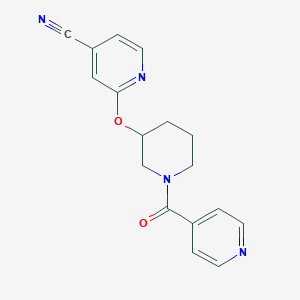
![N-(5-Chloropyridin-2-yl)-2-[[4-[ethanimidoyl(methyl)amino]benzoyl]amino]-5-methylbenzamide;hydrochloride](/img/structure/B3004949.png)
